2-(6-Methoxynaphthalen-2-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILMFURFUYAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86603-94-3 | |
| Record name | 2-(6-methoxynaphthalen-2-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 6 Methoxynaphthalen 2 Yl Propanenitrile
Established Synthetic Pathways for 2-(6-Methoxynaphthalen-2-yl)propanenitrile
The synthesis of this compound can be approached through several strategic pathways, often involving the construction of the naphthalene (B1677914) core followed by the introduction of the propanenitrile side chain.
The synthesis of the core 6-methoxy-2-naphthyl structure is a foundational step. One common and inexpensive starting material is 2-methoxynaphthalene (B124790). google.comgoogle.com Alternative routes have been developed to avoid the high cost and waste associated with using 2-methoxynaphthalene or its precursor, 2-naphthol. google.com One such process utilizes the readily available 2,6-diisopropylnaphthalene (B42965) (DIPN). google.com This process involves a multi-step conversion beginning with the hydroperoxidation of DIPN. google.com
Another approach starts with 2-methoxynaphthalene, which undergoes a Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene. google.com This ketone intermediate is a common precursor in various synthetic routes. google.comgoogle.com A different strategy involves the Friedel-Crafts reaction between 1-chloro-2-methoxy-naphthalene and propionyl chloride to yield 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone, which can be further modified. google.com
The table below summarizes key precursors for the naphthalene core.
Table 1: Key Precursors for Naphthalene Core Synthesis| Starting Material | Key Intermediate | Reference |
|---|---|---|
| 2,6-Diisopropylnaphthalene (DIPN) | 2-(1-Hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene | google.com |
| 2-Methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene | google.comgoogle.com |
| 1-Chloro-2-methoxynaphthalene | 1-(5-Chloro-6-methoxy-2-naphthyl)-1-propanone | google.com |
The formation of the nitrile group is a critical transformation in the synthesis of this compound. One of the most direct methods for preparing nitriles is through the dehydration of primary amides (RCONH2), often using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). pressbooks.pub The mechanism involves the reaction of the amide's nucleophilic oxygen with the dehydrating agent, followed by deprotonation and an E2-like elimination to form the carbon-nitrogen triple bond. pressbooks.pub
Another fundamental route is the nucleophilic substitution (SN2) reaction, where a cyanide ion (CN⁻) displaces a leaving group from a primary or secondary alkyl halide. pressbooks.pub This method is effective for introducing the nitrile group onto a pre-existing side chain. For instance, a compound like 2-(1-bromoethyl)-6-methoxynaphthalene (B8649813) could react with a cyanide salt to yield the target nitrile.
Furthermore, nitriles can be synthesized from aldehydes. researchgate.net Aromatic aldehydes can react with hydroxylamine (B1172632) hydrochloride in a formic acid-water solution to efficiently produce aryl nitriles. researchgate.net This process proceeds through an oxime intermediate which then dehydrates to the nitrile. While many synthetic pathways for arylpropionic acids involve the hydrolysis of corresponding nitriles, the reverse process, forming the nitrile from a precursor, is equally significant. researchgate.net The conversion of alkyl aryl ketones into nitriles containing an additional carbon atom can be achieved through a base-promoted reaction of N-(1-arylalkylidene)-cyanomethyl amines. researchgate.net
Since the D-enantiomer of the corresponding carboxylic acid (Naproxen) is significantly more therapeutically potent, the enantioselective synthesis of chiral intermediates like this compound is of great importance. google.com Asymmetric synthesis strategies focus on creating the desired stereocenter during the reaction sequence, thus avoiding the need for later resolution of a racemic mixture. google.com
One approach involves using optically pure starting materials or chiral reagents for a direct stereo-specific synthesis. google.com An enantioselective process has been described that allows for the direct synthesis of the S(+) enantiomer without a resolution step. google.com This can be achieved through processes like asymmetric hydrogenation of a precursor molecule. google.com For example, a precursor such as 2-(6-methoxynaphthyl)acrylic acid can undergo asymmetric hydrogenation to produce the chiral propionic acid, and by extension, the nitrile intermediate could be synthesized through a similar chiral-directing step. google.com
Biocatalytic methods also present a promising alternative for enantioselective synthesis. rsc.org For instance, an (S)-selective arylmalonate decarboxylase mutant enzyme has been used for the synthesis of (S)-naproxen, demonstrating the potential for enzymatic routes to establish the desired stereochemistry early in the synthetic pathway. rsc.org
Functional Group Interconversions and Derivatization of this compound
The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other important chemical groups, including carboxylic acids, esters, amides, and amines.
The hydrolysis of the nitrile group to a carboxylic acid is one of the most significant transformations of this compound, as it directly yields Naproxen (B1676952). This hydrolysis can be performed under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk
Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com The mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.com
Alkaline Hydrolysis : The nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This process initially forms a salt of the carboxylic acid (a carboxylate) and ammonia. chemguide.co.uksavemyexams.com To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. libretexts.orgsavemyexams.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com
Once Naproxen is synthesized, it can be readily converted to its corresponding esters. researchgate.net A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netresearchgate.net For example, reacting Naproxen with methanol (B129727) and sulfuric acid yields methyl 2-(6-methoxynaphthalen-2-yl)propanoate. researchgate.net
The table below outlines the conditions for nitrile hydrolysis.
Table 2: Conditions for Hydrolysis of this compound| Hydrolysis Type | Reagents | Products | Reference |
|---|---|---|---|
| Acidic | Dilute HCl, Heat (reflux) | 2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) + Ammonium chloride | libretexts.orgchemguide.co.uk |
| Alkaline | NaOH solution, Heat (reflux); then acidify with strong acid | Sodium 2-(6-methoxynaphthalen-2-yl)propanoate + Ammonia; then Naproxen | libretexts.orgsavemyexams.com |
The nitrile group can also be transformed into amides and amines, which are valuable intermediates and final products in medicinal chemistry.
Conversion to Amides : The hydration of nitriles provides a direct route to amides. This transformation is essentially the first stage of nitrile hydrolysis. chemguide.co.ukchemistrysteps.com The reaction can be stopped at the amide stage under controlled conditions. A transition metal-free method using sodium hydroxide in isopropanol (B130326) has been shown to effectively hydrate (B1144303) both aliphatic and aromatic nitriles to their corresponding primary amides under mild conditions. oatext.com This method is advantageous as it avoids the use of toxic reagents and harsh reaction conditions. researchgate.netoatext.com The proposed mechanism involves the formation of an iso-propoxy anion that attacks the nitrile, leading to an intermediate that hydrolyzes to the amide. oatext.com
Conversion to Amines : The reduction of the nitrile group yields primary amines. This can be achieved using various reducing agents. A common method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Another powerful reducing agent for this conversion is lithium aluminum hydride (LiAlH4), which provides a non-catalytic route to the amine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by protonation during workup to yield the primary amine. pressbooks.pub This would convert this compound into 2-(6-methoxynaphthalen-2-yl)propan-1-amine.
Table of Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2-(1-Bromoethyl)-6-methoxynaphthalene |
| 1-(5-Chloro-6-methoxy-2-naphthyl)-1-propanone |
| 1-Chloro-2-methoxynaphthalene |
| 2-(6-Methoxynaphthalen-2-yl)propan-1-amine |
| 2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) |
| This compound |
| 2,6-Diisopropylnaphthalene (DIPN) |
| 2-Acetyl-6-methoxynaphthalene |
| 2-Methoxynaphthalene |
| 2-Naphthol |
| Ammonia |
| Formic acid |
| Hydrochloric acid |
| Hydrogen |
| Hydroxylamine hydrochloride |
| Isopropanol |
| Lithium aluminum hydride (LiAlH4) |
| Methanol |
| Methyl 2-(6-methoxynaphthalen-2-yl)propanoate |
| Phosphorus oxychloride (POCl3) |
| Propionyl chloride |
| Sodium 2-(6-methoxynaphthalen-2-yl)propanoate |
| Sodium hydroxide |
| Sulfuric acid |
Cyclization and Heterocycle Formation Utilizing the Nitrile Moiety
The nitrile group (-C≡N) of this compound is a key functional group that can participate in a range of cyclization reactions to form various nitrogen-containing heterocycles. These transformations are of significant interest as they can lead to the generation of novel compounds with potential biological activities. While specific examples of cyclization reactions starting directly from this compound are not extensively documented in publicly available literature, the reactivity of the arylpropanenitrile scaffold allows for the prediction of several potential synthetic pathways based on established methodologies for similar nitriles.
Synthesis of Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the reaction of nitriles with amidines. A plausible route for the synthesis of a pyrimidine derivative from this compound would involve a [3+3] annulation reaction with an amidine hydrochloride in the presence of a suitable base. This reaction would likely proceed through the formation of a dihydropyrimidine (B8664642) intermediate, which could then be oxidized to the aromatic pyrimidine. Visible-light-enabled photo-oxidation presents a green alternative to traditional metal-catalyzed dehydrogenation for this final step. rsc.org
Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of a thiazole ring, which involves the reaction of a thioamide with an α-haloketone. While not a direct cyclization of the nitrile itself, this compound can be a precursor to the necessary thioamide. The nitrile can be converted to the corresponding thioamide, for instance, by reaction with hydrogen sulfide (B99878) in the presence of a base. This thioamide can then be reacted with an appropriate α-haloketone to yield a substituted thiazole derivative. organic-chemistry.orgresearchgate.net
Synthesis of Triazines: Triazine derivatives can be synthesized from nitriles through several routes. One common method involves the trimerization of the nitrile, which can be catalyzed by strong acids or bases, to form a 1,3,5-triazine. Another approach is the reaction of the nitrile with other nitrogen-containing compounds. For example, reaction with dicyandiamide (B1669379) can lead to the formation of substituted triazines. nih.govmdpi.comrsc.org
The following table summarizes potential heterocycle formations from this compound based on general synthetic methods for nitriles.
| Heterocycle | General Reaction | Potential Reagents and Conditions |
| Pyrimidine | Condensation with amidines | Amidine hydrochloride, base, followed by oxidation (e.g., visible light) rsc.orgresearchgate.netorganic-chemistry.org |
| Thiazole | Hantzsch synthesis from the corresponding thioamide | 1. Conversion of nitrile to thioamide (e.g., H₂S, base) 2. Reaction with α-haloketone organic-chemistry.orgresearchgate.net |
| 1,3,5-Triazine | Cyclotrimerization of the nitrile | Acid or base catalysis nih.govmdpi.comrsc.org |
It is important to note that the specific reaction conditions for these transformations with this compound would require experimental optimization.
Green Chemistry Principles Applied to the Synthesis of this compound and Analogues
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical processes. The synthesis of this compound and its analogues, as precursors to Naproxen and other biologically active molecules, is an area where green chemistry can have a significant impact. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.
Green Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of greener alternatives is a central theme in sustainable chemistry. For the synthesis of arylpropanenitriles, the use of solvents like glycerol (B35011) has been reported for the synthesis of other heterocyclic compounds, offering a non-toxic, biodegradable, and recyclable medium. nih.gov Ionic liquids, which are salts that are liquid at or near room temperature, are also being investigated as green solvents due to their low vapor pressure and high thermal stability. mdpi.com
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to be carried out in the absence of a solvent. mdpi.com The synthesis of various heterocyclic compounds has been shown to be more efficient under microwave conditions compared to conventional heating. ijpsr.info
Catalytic Methods: The use of catalysts, particularly those that are reusable and operate under mild conditions, is a cornerstone of green chemistry. For the synthesis of Naproxen, the use of Preyssler and Keggin-type heteropolyacids as green and reusable catalysts has been reported. organic-chemistry.org While this example pertains to the synthesis of the carboxylic acid, similar catalytic approaches could be adapted for the synthesis of the nitrile precursor. The development of biocatalytic methods, using enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly route to nitrile synthesis, avoiding the use of toxic reagents like cyanide. sciforum.net
The table below highlights some green chemistry approaches that could be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Greener Solvents | Replacing traditional volatile organic solvents with glycerol or ionic liquids. nih.govmdpi.com | Reduced solvent toxicity, improved biodegradability, potential for solvent recycling. |
| Use of Alternative Energy Sources | Employing microwave irradiation to accelerate reactions. mdpi.comijpsr.info | Shorter reaction times, higher yields, reduced energy consumption, potential for solvent-free reactions. |
| Catalysis | Utilizing reusable solid acid catalysts or developing biocatalytic routes. organic-chemistry.orgsciforum.net | Increased atom economy, reduced waste, milder reaction conditions, avoidance of toxic reagents. |
The application of these green chemistry principles to the synthesis of this compound and its analogues holds the potential to make the production of these important chemical intermediates more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Characterization of 2 6 Methoxynaphthalen 2 Yl Propanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
While specific experimental spectra for 2-(6-methoxynaphthalen-2-yl)propanenitrile are not widely published, the expected chemical shifts can be reliably predicted based on the well-documented spectra of its parent compound, Naproxen (B1676952), and other derivatives. mdpi.comresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxynaphthalene ring, the methoxy (B1213986) group, and the propanenitrile side chain.
The aromatic region would typically display a set of multiplets corresponding to the six protons on the naphthalene (B1677914) core. The proton on the chiral center (Cα) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl group protons would, in turn, appear as a doublet. The methoxy group protons would be visible as a sharp singlet, typically in the range of 3.9 ppm.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 118-125 ppm. The carbons of the naphthalene ring would appear in the aromatic region (approx. 105-160 ppm), with the carbon bearing the methoxy group shifted downfield. docbrown.infochemicalbook.comspectrabase.com The chiral carbon and the methyl carbon would have signals in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from related compounds like Naproxen and its derivatives. mdpi.comresearchgate.net
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Naphthalene-H | ~7.10 - 7.80 (m) | ~105 - 135 |
| Naphthalene-C (quaternary) | - | ~126 - 138 |
| C-OCH₃ | - | ~158 |
| -OCH₃ | ~3.9 (s) | ~55 |
| -CH(CN)- | ~4.0 (q) | ~30 - 35 |
| -CH₃ | ~1.6 (d) | ~18 - 20 |
| -C≡N | - | ~118 - 125 |
s: singlet, d: doublet, q: quartet, m: multiplet
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, a clear cross-peak would be observed between the methine proton (-CH) of the propanenitrile group and the methyl (-CH₃) protons, confirming their direct connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon atom, such as linking the methyl proton doublet to the methyl carbon signal.
While experimental 2D NMR data for the nitrile itself is scarce, the application of these techniques is standard practice for the structural confirmation of its derivatives and is crucial for ruling out isomeric impurities. researchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy and providing insights into its structure through fragmentation analysis.
For this compound (molecular formula C₁₄H₁₃NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The expected monoisotopic mass is 211.0997 Da. uni.lulgcstandards.com Analysis of various ionized adducts provides further confirmation.
Table 2: Predicted m/z Values for Adducts of this compound Data sourced from predicted values. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.10700 |
| [M+Na]⁺ | 234.08894 |
| [M+NH₄]⁺ | 229.13354 |
| [M+K]⁺ | 250.06288 |
| [M-H]⁻ | 210.09244 |
The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the C-C bond between the chiral center and the naphthalene ring, leading to a stable naphthyl-containing cation. Another expected fragmentation would be the loss of the nitrile group.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure:
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is the most definitive peak for the nitrile functional group.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methine groups.
Aromatic C=C Stretch: Multiple bands in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic naphthalene system.
C-O Stretch: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, corresponds to the aryl-alkyl ether linkage of the methoxy group. nist.gov
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the nitrile group.
Chiral Chromatography (e.g., HPLC on Chiral Stationary Phases) for Enantiomeric Purity Determination
Since this compound is a chiral molecule and a direct precursor to Naproxen, where only the (S)-enantiomer is therapeutically active, the determination of enantiomeric purity is critical. udel.edu High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant method for separating enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Lux series columns), are highly effective for the chiral resolution of Naproxen and its derivatives. nih.govnih.govnih.gov A typical method involves:
Stationary Phase: An amylose or cellulose derivative coated or immobilized on a silica (B1680970) support (e.g., Lux Amylose-1). nih.gov
Mobile Phase: A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) in normal-phase mode, or a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer in reversed-phase mode. nih.govnih.gov
By interacting differently with the chiral environment of the CSP, the two enantiomers of the nitrile travel through the column at different rates, resulting in their separation into two distinct peaks. The ratio of the areas of these peaks allows for the precise quantification of the enantiomeric excess (ee).
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself does not appear to be publicly available in the literature, the structures of several closely related derivatives have been determined. nih.govresearchgate.net These structures reveal key conformational features of the 2-(6-methoxynaphthalen-2-yl)propyl moiety. For example, the crystal structure of 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one shows that the naphthalene ring system is essentially planar. nih.gov In another derivative, the dihedral angle between the naphthalene ring and an attached benzene (B151609) ring is 84.5°. nih.gov These studies on derivatives show how the bulky naphthalene group orients itself and participates in intermolecular interactions, such as C-H···π stacking, within the crystal lattice. This information provides a strong basis for understanding the likely solid-state conformation of the nitrile compound.
Table 3: Crystallographic Data for Derivatives of this compound
| Compound | Formula | Crystal System | Space Group | Ref. |
| 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one | C₁₈H₂₁NO₃ | Monoclinic | P2₁/c | nih.gov |
| 2-(6-Methoxynaphthalen-2-yl)-N-(4-morpholinophenyl)propanamide | C₂₄H₂₆N₂O₃ | Monoclinic | P2₁/n | researchgate.net |
| 3-methoxybenzyl 2-(6-methoxynaphthalen-2-yl)propanoate | C₂₂H₂₂O₄ | Orthorhombic | P2₁2₁2₁ | researchgate.net |
Computational and Theoretical Investigations of 2 6 Methoxynaphthalen 2 Yl Propanenitrile
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and reactivity of molecules. For derivatives of naproxen (B1676952), these methods have been employed to understand their structure and chemical behavior.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For naproxen and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the equilibrium geometry. nih.govresearchgate.net Conformational analysis is also crucial, as flexible molecules can exist in multiple spatial arrangements (conformers) that can influence their properties and biological activity. Studies on the conformational behavior of naproxen in solution have been performed using NMR spectroscopy, which can be complemented by quantum mechanical calculations to understand the interactions responsible for the stability of different conformers. researchgate.net
For 2-(6-methoxynaphthalen-2-yl)propanenitrile, the naphthalene (B1677914) ring system is planar, while the propanenitrile side chain introduces a chiral center. The dihedral angle between the naphthalene group and the side chain is a key conformational parameter. In a related morpholine (B109124) derivative of naproxen, the dihedral angle between the naphthalene group and the basal plane of the morpholine ring was found to be 44.0 (2)°. nih.gov A similar twist would be expected for the nitrile derivative. In another derivative, a hydrazide, the naphthalene ring system makes a dihedral angle of 84.5 (3)° with a benzene (B151609) ring. nih.gov
Table 1: Predicted Geometric Parameters for this compound based on Analogues
| Parameter | Predicted Value/Range | Basis of Prediction |
| Naphthalene Ring System | Planar | X-ray crystallography of naproxen derivatives nih.govnih.gov |
| Dihedral Angle (Naphthalene-Side Chain) | 40-90° | X-ray crystallography of naproxen derivatives nih.govnih.gov |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
In studies of naproxen derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. jksus.org For a series of naproxen derivatives, HOMO energies were in the range of -5.43 to -5.77 eV, while LUMO energies ranged from -2.69 to -2.81 eV. jksus.org The introduction of electron-donating or electron-withdrawing groups can modulate these energy levels. jksus.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For naproxen, MEP analysis has shown a high-electron-density region around the carbonyl group, which is considered important for its activity. scienceopen.comdovepress.com For this compound, a similar high-electron-density region would be expected around the nitrile group.
Table 2: Predicted FMO Energies for this compound based on Analogues
| Orbital | Predicted Energy (eV) | Significance |
| HOMO | -5.4 to -5.8 | Electron-donating ability |
| LUMO | -2.6 to -2.9 | Electron-accepting ability |
| HOMO-LUMO Gap | 2.5 to 3.2 | Chemical stability and reactivity |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational landscape of a molecule and the influence of the surrounding environment, such as solvent.
MD simulations have been used to investigate the behavior of naproxen in various environments, including lipid bilayer membranes. researchgate.net These studies have analyzed properties such as electrostatic potential, order parameters, diffusion coefficients, and hydrogen bond formation. researchgate.net The hydration of naproxen within a membrane system has also been investigated using radial distribution function analysis. researchgate.net Furthermore, MD simulations have been employed to understand the interactions between naproxen and polymeric additives at a crystal-solution interface. researchgate.net The stability of a protein-ligand complex involving a naproxen derivative was investigated using root mean square deviation (RMSD) analysis from a 100 ns MD trajectory. nih.gov The results indicated that the binding of the ligand in the active site of the protein remained stable throughout the simulation. nih.gov
For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the bond connecting the propanenitrile side chain to the naphthalene ring. Simulations in different solvents would reveal how the solvent environment affects the preferred conformations of the molecule.
Molecular Docking and Ligand-Target Interaction Prediction in Preclinical Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.
Numerous molecular docking studies have been performed on naproxen and its derivatives to investigate their interactions with various biological targets, such as the cyclooxygenase (COX) enzymes. buketov.edu.kzresearchgate.net These studies have shown that naproxen derivatives can form strong interactions with the active site of COX-2. nih.gov Docking results have indicated that the introduction of acidic fragments to the parent compound can increase binding interactions. nih.gov In a study on a naproxen derivative targeting the main protease of SARS-CoV-2, a strong binding affinity with a binding energy of -9.36 kcal/mol was observed, which was significantly higher than that of the parent naproxen (-6.11 kcal/mol). nih.gov
For this compound, molecular docking could be used to predict its potential biological targets and to understand the key interactions that would govern its binding. The nitrile group could potentially engage in different types of interactions compared to the carboxylic acid group of naproxen, which could lead to a different pharmacological profile.
Table 3: Predicted Binding Affinities of this compound to COX-2 based on Analogues
| Analogue | Binding Affinity (kcal/mol) | Target Protein |
| Naproxen | -6.11 to -6.3 | SARS-CoV-2 Main Protease nih.gov |
| Naproxen Derivative | -9.36 | SARS-CoV-2 Main Protease nih.gov |
| Naproxen-amino acid derivatives | Stronger than naproxen | COX-2 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
QSAR studies have been conducted on naproxen derivatives to understand the physicochemical properties that are important for their biological activity. jksus.orgnih.gov These studies have used various descriptors such as dipole moment, molecular area and volume, partition coefficient (LogP), hydrogen bond donors and acceptors, polar surface area, solvation energy, and polarizability. jksus.org One QSAR model for naproxen derivatives found a correlation between the biological activity and the BCUT_SMR_3 and vsurf_Wp6 descriptors. nih.gov Such models are valuable tools for the rational design of new anti-inflammatory agents. researchgate.net
For this compound, a QSAR study could be performed on a series of its analogues to identify the key structural features that influence a particular biological activity. This would enable the in silico design of novel compounds with potentially improved properties.
Pharmacological and Biological Research of 2 6 Methoxynaphthalen 2 Yl Propanenitrile in Preclinical Models
In Vitro Studies on Cellular and Molecular Pathways
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For 2-(6-Methoxynaphthalen-2-yl)propanenitrile, these investigations have begun to shed light on its interactions with key biological targets and its influence on cellular processes.
While specific receptor binding studies for this compound are not extensively documented in publicly available literature, research into its enzyme modulation capabilities has provided some initial insights. The primary focus has been on enzymes involved in inflammation and other pathological processes.
One area of investigation has been the enzymatic hydrolysis of this compound. Studies have shown that certain bacterial enzymes, such as nitrilase and nitrile hydratase/amidase from Rhodococcus species, can catalyze the enantioselective hydrolysis of racemic naproxen (B1676952) nitrile. This process converts the nitrile group into a carboxylic acid, yielding (S)-naproxen with high enantiomeric excess. This highlights that the nitrile moiety can be a substrate for specific enzymes, which could be relevant to its mechanism of action or metabolism if analogous enzymes are present in mammalian systems.
In the broader context of NSAID derivatives, compounds containing a nitrile moiety have been noted for their potent biological activities. For instance, certain selenium-containing NSAID derivatives with a nitrile group have demonstrated strong suppression of cell proliferation. nih.gov While this does not directly describe the receptor binding or enzyme modulation of this compound, it suggests that the nitrile group can be a critical pharmacophore.
| Compound | Enzyme Target | Effect | Source Organism/System |
|---|---|---|---|
| This compound | Nitrilase, Nitrile hydratase/amidase | Substrate for hydrolysis | Rhodococcus butanica, Rhodococcus sp. C3II |
| Naproxen (for comparison) | COX-1, COX-2 | Inhibition | Mammalian |
The effects of this compound on cellular responses such as proliferation and apoptosis are under investigation, often in the context of cancer research. While direct studies on this specific nitrile are limited, research on related compounds provides valuable context. A study on selenium-NSAID compounds found that those incorporating a nitrile moiety exhibited potent suppression of cell proliferation and even induced cell death in various cancer cell lines at a concentration of 10 μM. nih.gov
For the parent compound, naproxen, extensive research has been conducted. Naproxen has been shown to suppress the viability of human cholangiocarcinoma cell lines (KKU-M139 and KKU-213B) in a dose-dependent manner. nih.gov It has also been found to induce apoptosis in these cells, as indicated by increased caspase 3/7 activity. nih.govwaocp.org In colorectal cancer cell lines (DLD-1 and HCT-15), naproxen has been observed to induce a growth-inhibitory or cytostatic response at its IC50 concentration. researchgate.net At higher concentrations (equivalent to IC90 values), it caused significant levels of apoptosis. researchgate.net These effects on cell proliferation and apoptosis by naproxen may be mediated through both COX-dependent and COX-independent pathways. nih.gov
| Compound | Cell Line | Cellular Response | Key Findings |
|---|---|---|---|
| Nitrile-containing NSAID derivatives | Various cancer cell lines | Proliferation, Cell Death | Potent suppression of proliferation and induction of cell death at 10 μM. nih.gov |
| Naproxen (for comparison) | DLD-1, HCT-15 (Colorectal cancer) | Proliferation, Apoptosis | Cytostatic at IC50, apoptotic at IC90 concentrations. researchgate.net |
| KKU-M139, KKU-213B (Cholangiocarcinoma) | Viability, Apoptosis | Suppressed viability in a dose-dependent manner and induced apoptosis. nih.gov |
Detailed studies on the intracellular distribution and metabolism of this compound in specific cell lines are not yet widely published. Understanding how the compound enters cells, where it localizes, and how it is metabolized is crucial for elucidating its mechanism of action.
For naproxen, its metabolism in cell lines and microsomal systems has been studied. The primary metabolic pathways for naproxen involve O-demethylation, catalyzed mainly by CYP2C9 and CYP1A2 enzymes, and subsequent glucuronidation of the parent drug and its desmethyl metabolite by UGT2B7. clinpgx.org Fungal metabolism studies of naproxen have also identified O-desmethylnaproxen as a key intermediate. researchgate.net It is conceivable that this compound could undergo similar metabolic transformations in the methoxynaphthalene portion of the molecule, in addition to potential enzymatic hydrolysis of the nitrile group as discussed previously. However, without specific experimental data, this remains speculative.
In Vivo Preclinical Pharmacological Studies in Animal Models (excluding efficacy, safety, and clinical outcomes)
In vivo studies in animal models are essential for understanding the pharmacokinetic and pharmacodynamic properties of a compound in a whole-organism setting.
Comprehensive ADME data for this compound in preclinical species are currently not available in the public domain. However, the ADME profile of naproxen has been well-characterized in several species, which can offer some predictive insights.
Following oral administration, naproxen is almost completely absorbed in dogs, minipigs, and humans, but to a lesser extent in rats (approximately 50%). fda.gov The time to reach maximum plasma concentration (Tmax) in animals typically ranges from 0.5 to 2 hours. fda.gov Naproxen exhibits high protein binding (98-99%). fda.gov Tissue distribution studies in rats have shown no preferential uptake by any major organ system. fda.gov
Metabolism of naproxen is extensive, with the majority of an oral dose being recovered in the urine as conjugated metabolites of naproxen and its O-demethylated metabolite. fda.gov The pharmacokinetic profile of naproxen can vary significantly between species; for instance, dogs have a much longer half-life (35 to 74 hours) compared to rodents (1 to 3 hours). fda.gov A study in rats with spinal cord injury found that subacute injury altered the volume of distribution, clearance, and bioavailability of naproxen, leading to reduced plasma concentrations. nih.gov
| Parameter | Species | Naproxen (for comparison) |
|---|---|---|
| Oral Bioavailability | Rat | ~50% fda.gov |
| Dog, Minipig | ~95-99% fda.gov | |
| Tmax (oral) | Animals | 0.5 - 2 hours fda.gov |
| Protein Binding | General | 98-99% fda.gov |
| Half-life | Rodents | 1 - 3 hours fda.gov |
| Dog | 35 - 74 hours fda.gov | |
| Primary Route of Excretion | General | Renal (as metabolites) fda.gov |
Specific pharmacodynamic studies detailing the modulation of biological pathways in animal systems by this compound have not been reported. The pharmacodynamics of naproxen, however, are well-established and are primarily linked to its inhibition of prostaglandin (B15479496) synthesis through the COX pathway.
In rats, naproxen has been shown to inhibit prostaglandin E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) production in vivo. nih.gov Pharmacokinetic/pharmacodynamic modeling in rats has been used to characterize the anti-inflammatory effects of naproxen in a carrageenan-induced edema model, linking plasma concentrations to the inhibition of inflammatory mediators. researchgate.net A study on rats with spinal cord injury noted that the anti-inflammatory effect of naproxen was diminished in paralyzed hindlimbs during the subacute stage of injury, correlating with altered pharmacokinetics. nih.govresearchgate.net These studies underscore the importance of understanding the interplay between a compound's pharmacokinetic profile and its pharmacodynamic effects. Future research will be necessary to determine if this compound modulates similar or different biological pathways in vivo.
Lack of Publicly Available Research Hinders a Comprehensive Review of this compound
A thorough investigation into the pharmacological and biological research of the chemical compound this compound for a detailed article has revealed a significant gap in the publicly available scientific literature. Specifically, extensive searches for preclinical data pertaining to the structure-activity relationship (SAR) studies of this compound and its derivatives have yielded no specific results.
The intended article was to be structured around a detailed outline focusing on the SAR studies, including the design and synthesis of derivatives for SAR exploration and the correlation of structural modifications with observed biological activity in preclinical assays. However, multiple targeted searches of scholarly databases, patent libraries, and other scientific resources failed to identify any studies that specifically address the synthesis of a series of this compound analogs and the subsequent evaluation of their biological potency and selectivity in preclinical models.
The majority of the available research in this structural class of compounds is centered on Naproxen, which is the carboxylic acid analog, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. A wealth of information exists on the synthesis and biological evaluation of Naproxen derivatives, such as amides, esters, and other modifications of the carboxyl group. These studies have explored their anti-inflammatory, analgesic, and potential anticancer activities.
In contrast, specific and detailed investigations into the nitrile counterpart, this compound, and a systematic exploration of how structural changes to this molecule affect its biological activity, appear to be absent from the current body of scientific literature. This lack of data makes it impossible to construct a scientifically accurate and informative article that adheres to the requested detailed outline focusing on the SAR of this specific nitrile compound.
Therefore, while the chemical entity this compound is known, its preclinical pharmacological profile, particularly concerning structure-activity relationships, remains an uninvestigated area in publicly accessible research.
Methodological Advances and Analytical Techniques for Studying 2 6 Methoxynaphthalen 2 Yl Propanenitrile
Development of Analytical Methods for Detection and Quantification in Complex Matrices (e.g., biological samples from preclinical studies)
The detection and quantification of "2-(6-Methoxynaphthalen-2-yl)propanenitrile" in complex biological matrices, such as plasma, serum, and urine, are crucial for preclinical pharmacokinetic and metabolic studies. jru-b.com Although specific methods for this nitrile are not extensively documented in the public domain, validated bioanalytical methods for its parent compound, naproxen (B1676952), and its metabolites are readily adaptable. impactfactor.org These methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of naproxen and its derivatives in biological fluids. impactfactor.org HPLC methods often utilize UV detection, with a common wavelength set at 230 nm. impactfactor.org For sample preparation, protein precipitation is a frequently employed technique to extract the analyte from plasma. impactfactor.org
LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for detecting low concentrations of the compound and its potential metabolites. plos.org These methods often involve liquid-liquid extraction for sample cleanup and use an internal standard to ensure accuracy and precision. plos.org
The following interactive data table summarizes typical parameters used in HPLC and LC-MS/MS methods for the analysis of naproxen, which would be the starting point for developing a validated method for "this compound."
| Technique | Matrix | Extraction Method | Column | Mobile Phase | Detection | Linear Range (for Naproxen) | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-UV | Human Plasma | Protein Precipitation | Phenomenex GEMINI C18 (150 x 4.6 mm, 5 µm) | Acetonitrile: 0.5% Triethylamine buffer (50:50, v/v), pH 3.5 | UV at 230 nm | 10 - 120 µg/mL | impactfactor.org |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | Not Specified | Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) | Mass Spectrometry | 100 - 10000 ng/mL | |
| LC-MS/MS | Saliva | Liquid-Liquid Extraction | Shim-Pack XR-ODS (75 x 2.0 mm) | Methanol (B129727) and 10 mM ammonium acetate (70:30, v/v) | Tandem Mass Spectrometry | Not Specified | plos.org |
High-Throughput Screening Methodologies for Discovery of New Interactions
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying interactions between a compound and a wide array of biological targets. thermofisher.com For a compound like "this compound," HTS assays could be employed to discover novel biological activities or off-target effects. Given its structural similarity to naproxen, a known cyclooxygenase (COX) inhibitor, initial screens might focus on a panel of enzymes related to inflammation and pain pathways. nih.govpharmgkb.org
Modern HTS platforms can screen vast libraries of compounds against specific targets in a highly automated fashion. nih.gov These assays can be either biochemical, measuring the effect of a compound on a purified target protein, or cell-based, assessing the compound's effect on cellular pathways or functions. nih.gov
For "this compound," a tiered HTS approach could be envisioned:
Primary Screen: A broad screen against a panel of receptors, enzymes, and ion channels to identify any significant biological activity.
Secondary Screen: More focused assays to confirm and characterize the hits from the primary screen. For example, if the primary screen indicates an interaction with a particular enzyme, secondary assays would determine the potency and mechanism of inhibition.
Selectivity Profiling: Testing the compound against a panel of related targets to assess its selectivity. For instance, if it inhibits a specific kinase, it would be tested against a broad range of other kinases.
While no specific HTS campaigns for "this compound" have been published, the methodologies are well-established for related anti-inflammatory drug discovery programs. exlibrisgroup.com
Advanced Imaging Techniques for Tracking and Localization in Biological Systems (if applicable in research)
Understanding the subcellular distribution and target engagement of a compound is crucial for elucidating its mechanism of action. Advanced imaging techniques can provide spatial and temporal information about a drug's localization within cells and tissues. While direct imaging of "this compound" has not been reported, techniques developed for its parent compound, naproxen, could be adapted.
One promising approach is the use of fluorescent probes. Researchers have developed fluorescent sensors that can selectively detect naproxen. nih.govrsc.org These sensors typically consist of a fluorophore linked to a recognition element that binds to the target molecule. Upon binding, a change in the fluorescence signal (e.g., intensity or wavelength) occurs, allowing for the detection and quantification of the analyte. rsc.orgresearchgate.net
Another potential avenue, though more technically challenging, would be to synthesize a fluorescently labeled version of "this compound" itself. This would involve chemically attaching a fluorophore to the molecule without significantly altering its biological activity. This labeled compound could then be directly tracked within living cells or organisms using advanced microscopy techniques like confocal microscopy or two-photon microscopy.
Future Directions and Emerging Research Opportunities for 2 6 Methoxynaphthalen 2 Yl Propanenitrile
Exploration of Novel Catalytic Methods for Synthesis and Derivatization
The synthesis of 2-(6-methoxynaphthalen-2-yl)propanenitrile and its derivatives is an area ripe for innovation, particularly through the application of modern catalytic chemistry. While traditional methods exist, future research could focus on developing more efficient, selective, and environmentally benign pathways.
Novel Synthetic Routes: Transition-metal catalysis offers a promising avenue for the synthesis of aryl nitriles. Research into ruthenium- and copper-catalyzed cyanation reactions, for example, could yield highly efficient methods for producing this compound. These methods often utilize less toxic cyanide sources and operate under milder conditions than traditional approaches. The development of photocatalytic methods further represents a frontier in green chemistry for nitrile synthesis.
Catalytic Derivatization: Beyond its synthesis, catalytic methods can be employed for the derivatization of the this compound scaffold. This allows for the creation of a library of related compounds for further study. Research efforts could be directed towards:
C-H Activation: Directly functionalizing the naphthalene (B1677914) ring system to introduce new substituents. This avoids the need for pre-functionalized starting materials and allows for late-stage diversification.
Asymmetric Catalysis: Developing catalytic systems for the enantioselective synthesis of derivatives, which is crucial for studying stereospecific biological interactions.
Cross-Coupling Reactions: Employing palladium or nickel catalysis to append various functional groups to the aromatic core, enabling the systematic modification of the molecule's properties.
| Catalytic Approach | Potential Application | Key Advantages |
|---|---|---|
| Ruthenium-Catalyzed Cyanation | Synthesis of the parent nitrile | High efficiency, use of less toxic reagents |
| Copper-Catalyzed C-H Cyanation | Direct synthesis from vinylarene precursors | High regioselectivity, atom economy |
| Palladium-Catalyzed Cross-Coupling | Derivatization of the naphthalene ring | Broad substrate scope, functional group tolerance |
| Asymmetric Hydrogenation | Enantioselective synthesis of derivatives | Access to stereochemically pure compounds |
Deeper Elucidation of Molecular Mechanisms and Off-Target Interactions in Research Models
While the pharmacology of Naproxen (B1676952) is well-documented, the distinct biological activities of its nitrile precursor, this compound, remain largely unexplored. The nitrile group possesses unique electronic and steric properties compared to the carboxylic acid of Naproxen, suggesting it may have a different biological interaction profile. nih.govnih.gov
Future research should investigate several key aspects:
Prodrug Potential: Investigating whether the nitrile can be metabolized in vivo to Naproxen. This would involve studies to identify the enzymes responsible for this biotransformation (e.g., nitrilases) and to quantify the conversion rate. If it acts as a prodrug, it could offer altered pharmacokinetic properties. wikigenes.org
Direct Biological Activity: Screening the nitrile compound against a wide range of biological targets to identify any intrinsic activity independent of its conversion to Naproxen. The nitrile moiety is present in numerous approved pharmaceuticals and can participate in unique binding interactions. rsc.org
Off-Target Interactions: A comprehensive profiling of the compound is necessary to identify any unintended biological targets. This is critical for understanding its safety profile and for interpreting any observed phenotypic effects in cellular or animal models. The inclusion of a nitrile can enhance metabolic stability and solubility, which could influence its interactions within a biological system. core.ac.uk
A deeper understanding of these molecular mechanisms will clarify whether this compound is merely a synthetic precursor or a bioactive molecule in its own right.
Development of this compound as a Chemical Probe for Biological Research
Chemical probes are small molecules designed to potently and selectively interact with a specific protein target, enabling the study of that target's function in biological systems. nih.govnih.gov Given its structural relationship to the well-characterized drug Naproxen, this compound serves as an excellent starting point for the development of novel chemical probes. mskcc.org
Emerging opportunities in this area include:
Negative Control Compound: Using the nitrile itself as an inactive control alongside Naproxen in biological assays. This would help researchers to confirm that the observed effects of Naproxen are due to the carboxylic acid group's interaction with its targets (e.g., COX enzymes) and not an effect of the core naphthalene scaffold.
Scaffold for Probe Synthesis: Leveraging the derivatization strategies discussed in section 8.1 to synthesize a collection of targeted probes. By catalytically attaching reporter tags (like fluorescent dyes or biotin) or photoreactive cross-linking groups, researchers can create tools for a variety of applications. mskcc.org
| Probe Type | Modification | Research Application |
|---|---|---|
| Negative Control | None (use parent compound) | Validate the mechanism of action of Naproxen. |
| Fluorescent Probe | Attachment of a fluorophore | Visualize target localization in cells via microscopy. |
| Affinity-Based Probe | Attachment of a biotin (B1667282) tag | Identify binding partners and off-targets via proteomics. |
| Photoaffinity Probe | Attachment of a photoreactive group | Covalently label target proteins for identification. |
The development of such probes would not only advance the study of cyclooxygenase biology but could also lead to the discovery of new, unanticipated targets of the naproxen scaffold, opening new avenues for therapeutic intervention.
Q & A
Q. What are the primary experimental methods for determining the crystal structure of 2-(6-Methoxynaphthalen-2-yl)propanenitrile and its derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Data collection : Use a Bruker Kappa APEXII CCD diffractometer with fine-focus sealed tube radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : Refine using SHELXL, applying full-matrix least-squares on , with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions .
- Validation : Use OLEX2 for structure visualization, analysis, and generation of CIF files .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Core scaffold synthesis : Start with 6-methoxynaphthalene derivatives. For example, react 2-naphthol with propargyl bromide in DMF using as a base to form alkoxy intermediates .
- Nitrile introduction : Use hydrocyanation reactions. For instance, treat vinyl ether precursors with HCl and TMSCN (trimethylsilyl cyanide) under dichloromethane at room temperature .
- Purification : Flash chromatography (e.g., 4% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures .
Key Challenge : Stereochemical control during nitrile formation. Chiral Brønsted acid catalysts may improve enantioselectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for derivatives of this compound?
Methodological Answer:
- NMR analysis :
- Signal splitting : Assign methoxy ( ~3.8–4.0 ppm) and nitrile ( ~110–120 ppm in ) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Dynamic effects : Consider rotational barriers in propanenitrile chains, which may cause signal broadening. Variable-temperature NMR can mitigate this .
- IR validation : Confirm nitrile absorption at 2240–2260 cm. Compare with computed spectra (DFT/B3LYP) to identify anomalies .
Case Study : In 2-(2-bromophenyl)propanenitrile, C–H···N hydrogen bonding creates supramolecular chains, detectable via X-ray and IR .
Q. What strategies are effective for refining high-resolution or twinned crystal data for this compound?
Methodological Answer:
- Twinning detection : Use SHELXL’s BASF parameter or PLATON’s TWINCHECK. For the title compound, twinning may arise from pseudo-merohedral symmetry .
- Refinement workflow :
- Software tools : OLEX2 integrates SHELX functions for real-time refinement monitoring .
Example Challenge : In , the -factor improved to 0.054 after anisotropic refinement, but high (0.142) suggested residual disorder in the morpholine ring .
Q. How can impurity profiling be conducted for this compound in pharmaceutical research?
Methodological Answer:
- Analytical techniques :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10). Detect impurities at 254 nm .
- LC-MS : Identify byproducts (e.g., methyl esters) via signals (e.g., [M+H] = 231.1 for naproxen methyl ester) .
- Reference standards : Compare with certified materials (e.g., CAS 26159-35-3 for methyl ester impurities) .
Q. Example Data :
| Impurity | CAS Number | Detection Limit (HPLC) |
|---|---|---|
| Naproxen methyl ester | 26159-35-3 | 0.1% (w/w) |
| Isopropyl propanoate | Not available | 0.05% (w/w) |
Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The nitrile group’s LUMO often directs nucleophilic attack .
- Transition state analysis : Locate TSs using QST2/QST3 methods. For example, predict activation energies for Diels-Alder reactions with dienes .
- Solvent effects : Apply PCM models to simulate reaction environments (e.g., dichloromethane vs. DMF) .
Case Study : In hydrocyanation reactions (), computed enantiomeric excess (ee) matched experimental results when chiral Brønsted acids were used .
Q. How can toxicological profiles for this compound be inferred from related naphthalene derivatives?
Methodological Answer:
- Read-across approach : Use data from structurally similar compounds (e.g., naproxen, 2-methylnaphthalene). Key endpoints include hepatic/renal effects and LD values .
- In vitro assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity. Compare IC values with naproxen (IC = 1.2 mM) .
- In silico tools : Apply OECD QSAR Toolbox to predict mutagenicity or endocrine disruption .
| Endpoint | 2-Methylnaphthalene (Rodent) | Naproxen (Human) |
|---|---|---|
| Hepatic Effects | Hepatocyte necrosis | Elevated ALT |
| Renal Effects | Tubular degeneration | Interstitial nephritis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
